Chemical properties of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid
Chemical properties of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid
Executive Summary
2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid (CAS: 2304634-24-8) is a specialized organoboron intermediate used primarily in the synthesis of boron-containing pharmacophores . Structurally, it represents a "masked" form of 3-boronosalicylic acid, where the phenolic hydroxyl is protected by a benzyl group. This protection strategy is critical in medicinal chemistry to prevent premature cyclodehydration or interference during the functionalization of the carboxylic acid moiety.
This compound is of high value in the development of Transition State Analogs (TSAs) for inhibiting serine proteases and beta-lactamases (e.g., in anti-infective drug discovery). Its core utility lies in its ability to be deprotected to reveal an ortho-hydroxy boronic acid motif, a potent chelator of active site serine residues in bacterial enzymes.
Part 1: Structural Identity & Physicochemical Profile
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(Benzyloxy)-3-boronobenzoic acid |
| Common Synonyms | 2-(Benzyloxy)-3-(dihydroxyboryl)benzoic acid; (2-benzyloxy-3-carboxyphenyl)boronic acid |
| CAS Number | 2304634-24-8 |
| Molecular Formula | C₁₄H₁₃BO₅ |
| Molecular Weight | 272.06 g/mol |
| SMILES | OB(O)c1cccc(C(=O)O)c1OCc2ccccc2 |
Structural Analysis
The molecule consists of a trisubstituted benzene ring:
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Position 1 (Carboxylic Acid): Provides a handle for amide coupling (e.g., to attach peptidomimetic tails) or esterification.
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Position 2 (Benzyloxy): A robust protecting group for the phenol.[1] It prevents the formation of boroxines (anhydride trimers) and allows the molecule to survive basic coupling conditions.
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Position 3 (Boronic Acid): The warhead precursor. In the final drug target, this group typically acts as a Lewis acid, forming a reversible covalent bond with nucleophilic residues (Serine/Threonine) in enzyme active sites.
Physicochemical Properties
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Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol). Sparingly soluble in water due to the lipophilic benzyl group.
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pKa (Calculated):
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Carboxylic acid: ~3.5–4.0
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Boronic acid: ~8.5–9.0 (shifts significantly upon diol binding or deprotection).
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Stability: Boronic acids can undergo protodeboronation (loss of the boron group) under harsh acidic or metal-catalyzed conditions. The benzyl ether at C2 stabilizes the C-B bond sterically and electronically compared to the free phenol.
Part 2: Synthetic Routes & Production
The synthesis of 2-(Benzyloxy)-3-(dihydroxyboranyl)benzoic acid typically proceeds via Lithium-Halogen Exchange or Palladium-Catalyzed Borylation from a halogenated precursor. The lithiation route is preferred for scale-up due to lower reagent costs, provided cryogenic conditions are maintained.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway from commercially available 3-bromosalicylic acid. The sequence ensures the carboxylic acid is available for functionalization while the phenol remains protected.
Detailed Protocol: Lithiation-Borylation
Precursor: 2-(Benzyloxy)-3-bromobenzoic acid.
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Solvent Preparation: Anhydrous THF is cooled to -78°C under an Argon atmosphere.
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Lithiation: n-Butyllithium (2.2 equiv) is added dropwise. The first equivalent deprotonates the carboxylic acid (forming the lithium carboxylate), and the second equivalent performs the Lithium-Halogen exchange at the C3 position.
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Critical Control: Temperature must remain below -70°C to prevent benzylic lithiation or rearrangement.
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Borylation: Triisopropyl borate (B(OiPr)₃, 2.5 equiv) is added rapidly. The reaction is stirred at -78°C for 1 hour, then allowed to warm to room temperature.
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Hydrolysis: The mixture is quenched with 2N HCl. The acidic workup hydrolyzes the boronate esters to the free boronic acid.
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Purification: The product is extracted into Ethyl Acetate, washed with brine, and recrystallized from Acetonitrile/Water.
Part 3: Chemical Reactivity & Transformation[5][6]
This compound is a bifunctional scaffold . Its utility relies on the orthogonal reactivity of the carboxylic acid and the boronic acid.
The "Masked" Salicylboronate Mechanism
The benzyl group is not merely a protector; it locks the molecule in a conformation that prevents the interaction between the C2-Oxygen and the C3-Boron.
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Protected State (Current Compound): The C2-OBn group is bulky. The Boronic acid (C3) remains free to participate in Suzuki couplings or esterification without interference from the phenol.
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Deprotected State (Active Drug Form): Upon removal of the benzyl group (H₂/Pd-C), the C2-OH and C3-B(OH)₂ are revealed.
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Effect: The phenolic oxygen acts as an intramolecular ligand to the boron, increasing its Lewis acidity. This makes the boron a "harder" electrophile, ideal for attacking the serine hydroxyl in enzyme active sites (e.g., in AmpC beta-lactamase or PBP ).
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Reactivity Network (DOT Diagram)
Figure 2: Orthogonal reactivity profile. The compound serves as a hub for diverse chemical modifications before the final deprotection step.
Part 4: Applications in Medicinal Chemistry[4][7]
Beta-Lactamase Inhibition
Resistance to beta-lactam antibiotics is often mediated by beta-lactamase enzymes. Boronic acids are Transition State Analogs .
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Mechanism: The boron atom mimics the carbonyl carbon of the beta-lactam ring. When the enzyme's active site serine attacks the boron, it forms a tetrahedral adduct that mimics the high-energy intermediate of beta-lactam hydrolysis.
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Role of 2-(Benzyloxy)-3-boronobenzoic acid: It allows researchers to attach various "tails" to the carboxylic acid (via amide bonds) to optimize binding affinity before exposing the reactive boronic acid/phenol warhead.
Sugar Sensing (Lectin Mimicry)
Once deprotected, the ortho-hydroxy boronic acid moiety binds reversibly to 1,2- and 1,3-diols (found in glucose, ribose, and cell surface glycans). This makes the scaffold useful for designing fluorescent glucose sensors or drug delivery systems that target glycosylated surfaces.
Part 5: Handling & Stability Protocols
Storage Conditions
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Temperature: Store at 2–8°C.
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Atmosphere: Hygroscopic. Store under Argon or Nitrogen.[1] Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to dry air, or hydrolyze if too moist. A sealed container is essential.
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Solvent Compatibility: Avoid storing in alcohols for long periods (forms boronate esters). DMSO-d6 is recommended for NMR analysis.
Protodeboronation Risk
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Condition: Heating in acidic media or presence of certain metal salts (Cu, Ag) can cause the cleavage of the C-B bond, replacing it with a proton.
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Mitigation: Perform amide couplings under neutral/mildly basic conditions. Avoid high temperatures (>80°C) during workups unless the pH is controlled.
References
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PubChem. (2025).[2][3][4] 3-Carboxyphenylboronic acid (Related Structure Data). National Library of Medicine. [Link]
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National University of Singapore. (2025). Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors.[Link]
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Master Organic Chemistry. (2018). Reactions at the Benzylic Position: Oxidation and Protection Strategies.[Link]
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University of Bristol. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters. School of Chemistry. [Link]
